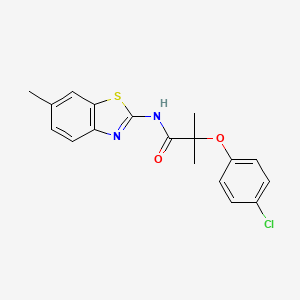

2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Description

2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by:

- A 4-chlorophenoxy group linked to a methyl-substituted propanamide chain.

- A 6-methyl-1,3-benzothiazole moiety, a heterocyclic ring system known for its bioactivity.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-11-4-9-14-15(10-11)24-17(20-14)21-16(22)18(2,3)23-13-7-5-12(19)6-8-13/h4-10H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDQMJQPLKXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.

Attachment of the Chlorophenoxy Group: The 4-chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkylating agent.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate product with a suitable amine, such as 6-methyl-1,3-benzothiazol-2-amine, under amide bond-forming conditions.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

- Molecular Formula :

- Molecular Weight : 360.86 g/mol

- CAS Number : 599153-05-6

Physical Properties

- The compound exhibits properties typical of chlorinated aromatic compounds, including moderate solubility in organic solvents and potential bioactivity due to the presence of the benzothiazole moiety.

Pharmaceutical Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. The benzothiazole structure is known for its biological activity, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer effects. For instance:

- Mechanism of Action : Compounds like this one may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in malignant cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could selectively target cancer cells while sparing normal cells, making them promising candidates for further development .

Antimicrobial Properties

Research has also shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics:

- In Vitro Studies : Laboratory tests have confirmed its effectiveness against various bacterial strains, suggesting potential use in treating bacterial infections .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has been explored for its potential as a pesticide:

- Mechanism : Its chlorophenoxy group may enhance herbicidal activity by mimicking plant growth hormones, disrupting normal plant growth processes.

- Field Trials : Preliminary field trials have shown efficacy in controlling specific weed species, thus supporting its application in agrochemicals .

Chemical Research

The synthesis of this compound is of interest in chemical research due to its complex structure:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, which can serve as a template for synthesizing other bioactive molecules.

- Research Findings : Studies have highlighted the importance of optimizing reaction conditions to improve yield and purity during synthesis .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects .

Comparison with Similar Compounds

Structural and functional comparisons with related compounds highlight key differences in bioactivity, solubility, and target specificity.

Structural Analogues with Benzothiazole Moieties

Table 1: Comparison of Benzothiazole Derivatives

| Compound Name | Structural Features | Key Differences | Biological Activity | References |

|---|---|---|---|---|

| Target Compound | 4-chlorophenoxy, 6-methyl-benzothiazole, propanamide | N/A | Antimicrobial, anticancer (potential) | |

| 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | Benzothiazole attached to phenyl group | Phenyl spacer between benzothiazole and propanamide | Enhanced lipophilicity; anticancer focus | |

| 2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | 3-chlorophenoxy, 6-methoxy-benzothiazole | Chlorine/methoxy positional isomerism | Unspecified; similar targets likely | |

| N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide | Acetamide chain, 4-methylphenyl | Shorter chain (acetamide vs. propanamide) | Varied receptor binding due to steric effects |

Key Observations :

- Substituent Position: The 4-chlorophenoxy group in the target compound may improve binding to hydrophobic enzyme pockets compared to 3-chlorophenoxy derivatives .

- Chain Length : The propanamide chain enhances molecular flexibility and solubility relative to shorter-chain analogues (e.g., acetamide) .

Analogues with Alternative Heterocycles

Table 2: Heterocyclic Variants

| Compound Name | Heterocycle | Functional Groups | Biological Activity | References |

|---|---|---|---|---|

| Target Compound | Benzothiazole | 4-chlorophenoxy, propanamide | Antimicrobial | |

| 2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide | Benzoxazole | Dimethyl-benzoxazole | Anticancer, agrochemical | |

| 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide | Benzoisothiazole | Sulfone, trifluoromethyl | Anti-inflammatory |

Key Observations :

- Benzothiazole vs. Benzoxazole : Benzothiazoles generally exhibit stronger antimicrobial activity due to sulfur’s electronegativity, whereas benzoxazoles are more common in anticancer research .

- Sulfone Groups : Compounds with sulfone moieties (e.g., benzoisothiazole derivatives) often show improved metabolic stability but reduced bioavailability .

Chain-Length Variants

Table 3: Propanamide vs. Shorter/Longer Chains

| Compound Name | Chain Length | Substituents | Bioactivity | References |

|---|---|---|---|---|

| Target Compound | Propanamide | 4-chlorophenoxy | Broad-spectrum | |

| 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | Acetamide | Shorter chain | Reduced potency | |

| 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | Butanamide | Longer chain | Higher lipophilicity, slower excretion |

Key Observations :

- Acetamide vs. Propanamide : The target compound’s propanamide chain balances solubility and binding affinity, whereas acetamide derivatives may lack steric bulk for optimal target interaction .

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic compound with a complex structure that includes a chlorophenoxy moiety and a benzothiazole derivative. Its molecular formula is , and it has a molecular weight of approximately 360.9 g/mol . This compound's unique structural features contribute to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Preliminary studies suggest that this compound exhibits notable biological activity, potentially inhibiting specific enzymes involved in cellular processes. The mechanism of action likely involves binding to target receptors or enzymes, disrupting their normal function and influencing cell proliferation pathways. This could lead to anticancer effects, making it a candidate for further research in cancer therapeutics.

Enzyme Inhibition

The compound's propanamide functional group enhances its reactivity with biological targets. Research indicates that it may inhibit the activity of various enzymes, particularly those involved in signaling pathways critical for cancer cell growth and survival. The presence of the 4-chlorophenoxy group increases lipophilicity, which may improve bioavailability and facilitate interactions with cellular targets.

Anticancer Activity

- Study on Cancer Cell Lines : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in proliferation rates of breast and colon cancer cells compared to controls.

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that its anticancer activity may be mediated by programmed cell death mechanisms, highlighting its potential as a therapeutic agent.

Comparative Biological Activity

Future Directions

Given its promising biological activity, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the compound's efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the precise mechanisms through which it exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.